molecular formula C19H22ClNO2 B13371131 N-benzyl-2-(3-chlorophenoxy)-N-isopropylpropanamide

N-benzyl-2-(3-chlorophenoxy)-N-isopropylpropanamide

Cat. No.: B13371131
M. Wt: 331.8 g/mol
InChI Key: JVLIZKWNJLZCSK-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-chlorophenoxy)-N-isopropylpropanamide is a chemical compound with a complex structure that includes a benzyl group, a chlorophenoxy group, and an isopropylpropanamide group

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

N-benzyl-2-(3-chlorophenoxy)-N-propan-2-ylpropanamide

InChI

InChI=1S/C19H22ClNO2/c1-14(2)21(13-16-8-5-4-6-9-16)19(22)15(3)23-18-11-7-10-17(20)12-18/h4-12,14-15H,13H2,1-3H3

InChI Key

JVLIZKWNJLZCSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-chlorophenoxy)-N-isopropylpropanamide typically involves the reaction of 3-chlorophenol with benzyl chloride to form 3-chlorophenyl benzyl ether. This intermediate is then reacted with isopropylamine and propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-chlorophenoxy)-N-isopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chlorophenoxy group is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like hydroxide ions, amines, solvents like ethanol or water.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-benzyl-2-(3-chlorophenoxy)-N-isopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-chlorophenoxy)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-chlorophenoxy)acetamide
  • N-benzyl-2-(3-chlorophenoxy)-N-pyridin-2-ylacetamide
  • N’-benzylidene-2-(3-chlorophenoxy)propanohydrazide

Uniqueness

N-benzyl-2-(3-chlorophenoxy)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

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